

In-Depth Technical Guide: 3-Hydroxymethylantipyrine

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Compound of Interest

Compound Name: 3-Hydroxymethylaminopyrine

Cat. No.: B082511

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A comprehensive overview of the discovery, synthesis, and biological significance of a primary metabolite of Antipyrine.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This technical guide provides a detailed examination of 3-Hydroxymethylantipyrine, a significant metabolite of the analgesic and antipyretic drug, antipyrine. While the initial query for "3-Hydroxymethylaminopyrine" did not yield a recognized compound, extensive research indicates that 3-Hydroxymethylantipyrine is the likely subject of interest due to its structural similarity and well-documented presence in scientific literature. This document outlines its discovery as a metabolic product, details its chemical synthesis, presents available quantitative data, and describes its role within the broader metabolic pathway of its parent compound.

Discovery and History

3-Hydroxymethylantipyrine was identified through studies investigating the biotransformation of antipyrine, a compound historically used as a probe to measure hepatic drug-metabolizing capacity. Its discovery was integral to understanding the oxidative metabolism of drugs by cytochrome P450 (CYP) enzymes. Research established that 3-Hydroxymethylantipyrine is one of the main metabolites of antipyrine found in human urine, highlighting its importance in the clearance of the parent drug.

Chemical Synthesis

An improved laboratory synthesis for 3-Hydroxymethylantipyrine has been developed, utilizing antipyrine as the starting material. A key enhancement in this process is the use of tri-n-butyltin hydride to reduce the vinyl bromide system in the intermediate, 3-hydroxymethyl-4-bromoantipyrine. This method allows for the isolation of salt-free 3-hydroxymethylantipyrine in nearly quantitative yield.[1]

Experimental Protocol: Improved Synthesis of 3-Hydroxymethylantipyrine

While the full detailed protocol from the primary literature is not publicly available, the key steps involve the synthesis of 3-hydroxymethyl-4-bromoantipyrine from antipyrine, followed by a reduction step.

Conceptual Steps:

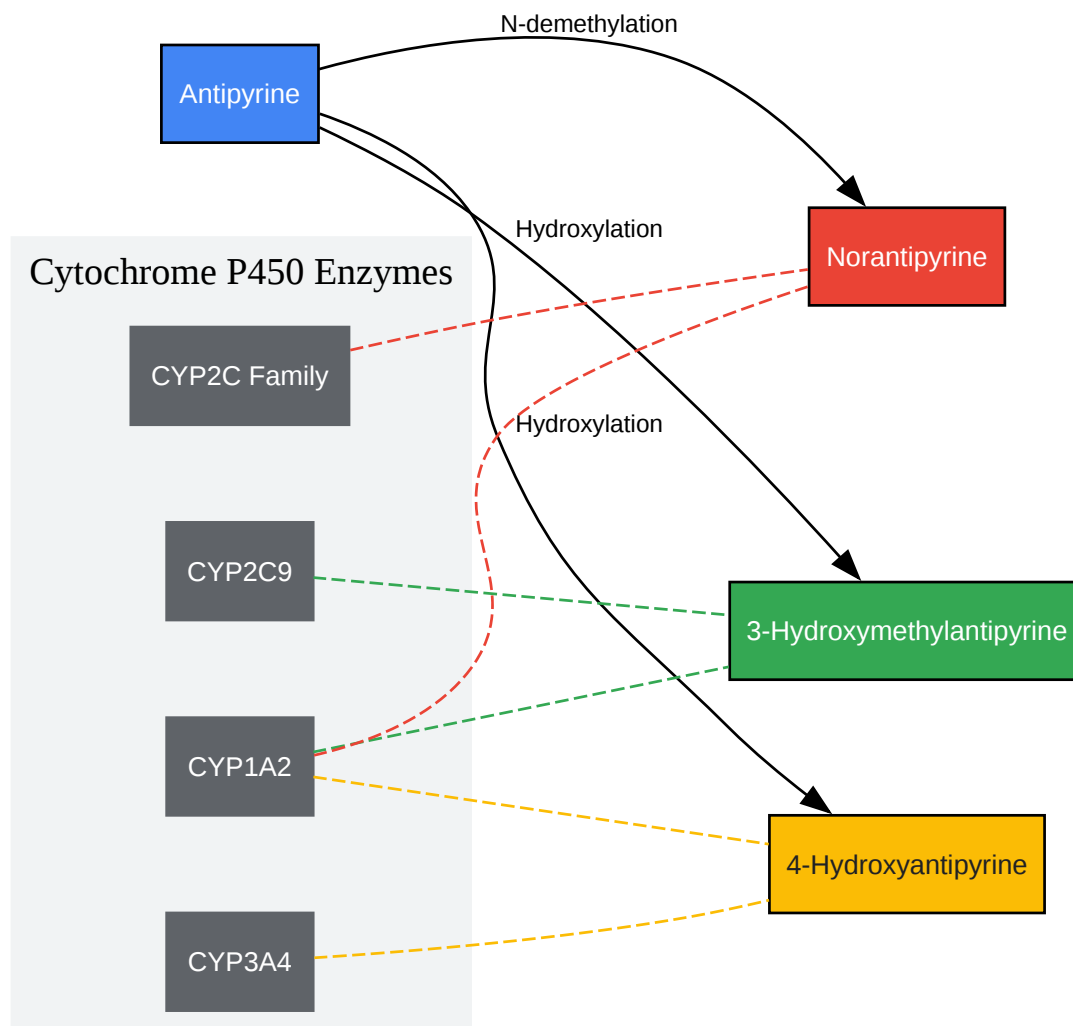
- Starting Material: Antipyrine.
- Intermediate Synthesis: Formation of 3-hydroxymethyl-4-bromoantipyrine. This likely involves bromination and hydroxymethylation reactions.
- Reduction: The crucial step involves the reduction of the vinyl bromide in 3-hydroxymethyl-4-bromoantipyrine using tri-n-butyltin hydride. This is a significant improvement as it avoids the formation of salt byproducts, simplifying purification.
- Purification: The final product, 3-Hydroxymethylantipyrine, is isolated. The improved method boasts an almost quantitative yield.

Biological Role and Metabolism

3-Hydroxymethylantipyrine is a major product of antipyrine metabolism in humans and other species. Its formation is primarily mediated by the cytochrome P450 enzymes CYP1A2 and CYP2C9.

Antipyrine Metabolism Signaling Pathway

The following diagram illustrates the metabolic conversion of antipyrine to its primary metabolites, including 3-Hydroxymethylantipyrine.

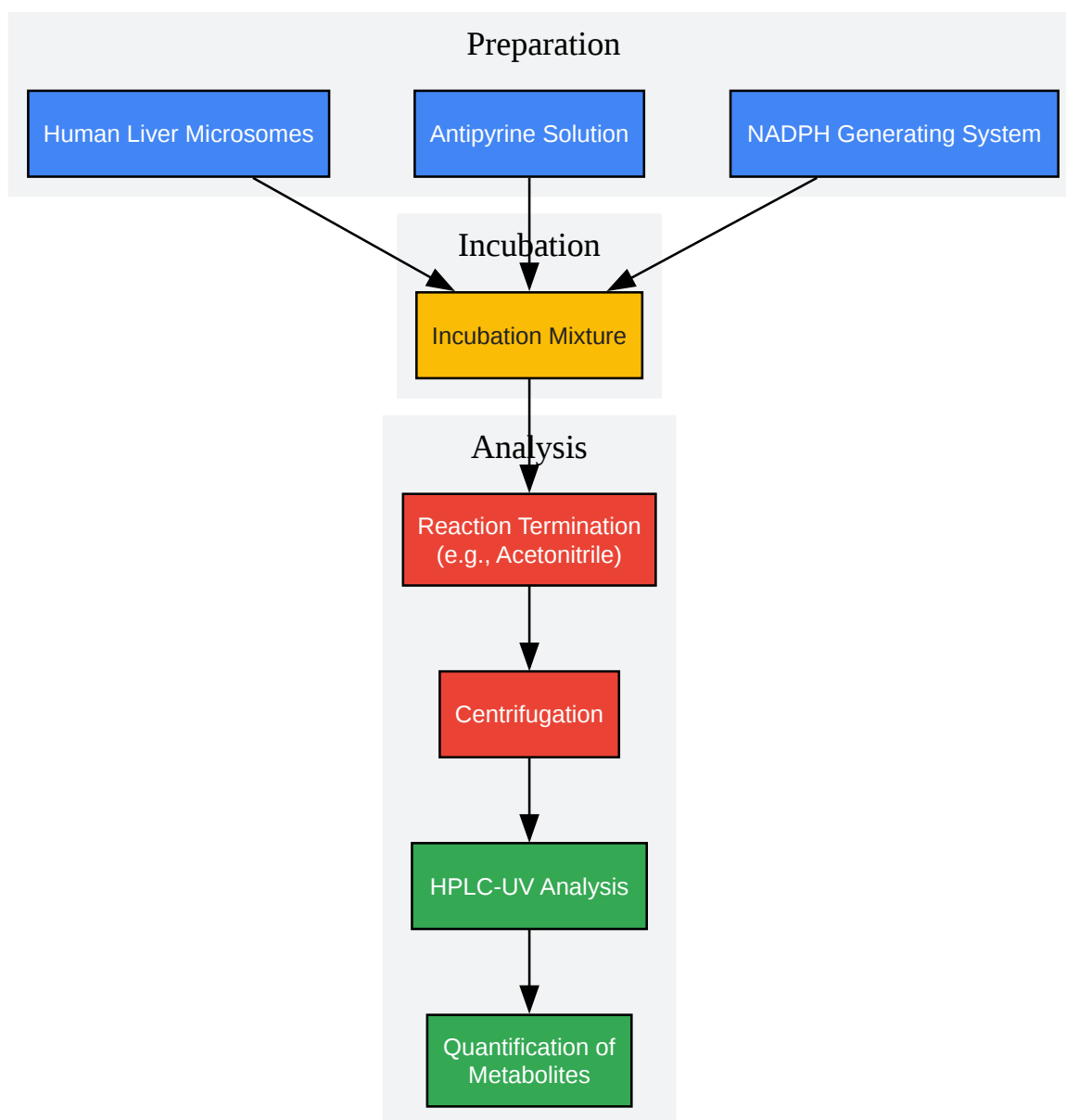


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Metabolic pathway of Antipyrine to its major metabolites.

Experimental Workflow: In Vitro Metabolism Assay

The following diagram outlines a typical experimental workflow to study the in vitro metabolism of antipyrine and the formation of 3-Hydroxymethylantipyrine.



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Workflow for in vitro antipyrine metabolism studies.

Quantitative Data

The following tables summarize the available quantitative data for 3-Hydroxymethylantipyrine and its parent compound, antipyrine. It is important to note that specific pharmacokinetic parameters (C_{max}, T_{max}, AUC) and toxicity data (LD₅₀, IC₅₀) for isolated 3-Hydroxymethylantipyrine are not readily available in the public literature. The data primarily relates to its formation and excretion as a metabolite.

Table 1: Urinary Excretion of Antipyrine and its Metabolites in Humans

Data is presented as a percentage of the administered oral dose of antipyrine (500 mg) recovered in urine over 52 hours.^[2]

Compound	Mean % of Dose in Urine (± SD)
Unchanged Antipyrine	3.3 ± 1.2
4-Hydroxyantipyrine	28.5 ± 2.2
Norantipyrine	16.5 ± 6.0
3-Hydroxymethylantipyrine	35.1 ± 7.2
3-Carboxyantipyrine	3.3 ± 0.8

Table 2: Urinary Excretion of Antipyrine and its Metabolites in Rats

Data is presented as a percentage of the administered intravenous dose of antipyrine (10 mg) recovered in urine over 24 hours.^[3]

Compound	% of Dose in Urine
Unchanged Antipyrine	2.7
4-Hydroxyantipyrine	13.3
Norantipyrine	7.4
3-Hydroxymethylantipyrine	28.9
3-Carboxyantipyrine	1.1

Table 3: Enzyme Kinetics of Antipyrine Metabolite Formation in Human Liver Microsomes

This table presents the Michaelis-Menten constants for the formation of antipyrine metabolites. [4]

Metabolite	Vmax (nmol/mg/min \pm SD)	Km (mmol/L \pm SD)
Norantipyrine	0.91 \pm 0.04	19.0 \pm 0.8
4-Hydroxyantipyrine	1.54 \pm 0.08	39.6 \pm 2.5
3-Hydroxymethylantipyrine	Not Reported	Not Reported

Pharmacological Activity

There is a lack of specific studies on the pharmacological activity of isolated 3-Hydroxymethylantipyrine. Its primary significance in the literature is as a biomarker for the activity of CYP1A2 and CYP2C9, and as a major clearance product of antipyrine. Further research would be required to determine if this metabolite possesses any intrinsic analgesic, antipyretic, or other pharmacological properties.

Conclusion

3-Hydroxymethylantipyrine is a key metabolite in the biotransformation of antipyrine. Its formation, primarily catalyzed by CYP1A2 and CYP2C9, is a crucial step in the elimination of the parent drug. While a detailed pharmacological profile of the isolated metabolite is not

currently available, its synthesis and role in metabolic pathways are well-documented. The provided data and diagrams offer a comprehensive overview for researchers and professionals in drug development, highlighting the importance of this compound in the study of drug metabolism. Further investigation into the potential intrinsic activities of 3-Hydroxymethylantipyrine could be a valuable area for future research.

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